![molecular formula C26H24N4O B032995 2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]- CAS No. 1320-06-5](/img/structure/B32995.png)
2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- Asymmetric synthesis of related naphthalene derivatives has been explored using various methods, highlighting the complexity and precision required in synthesizing such compounds (Bringmann et al., 2003).
- Another study demonstrates the feasibility of synthesizing alkylphenanthrenes from naphthylalkylidenemalonodinitriles, showcasing a route to various methylated phenanthrenes (Krasodomski et al., 2003).
Molecular Structure Analysis
- The structural complexities of naphthalene derivatives are evident in their synthesis and the formation of specific isomers (Ito et al., 2002).
Chemical Reactions and Properties
- Investigations into the redox behavior of diazuleno[naphthalenes] reveal insights into the electron-donating properties and potential chemical reactivity of similar naphthalene-based compounds (Ito et al., 2002).
Physical Properties Analysis
- The study of the degradation pathway of naphthalene dye intermediates using Fenton's reagent provides an understanding of the physical properties and stability of naphthalene compounds under various conditions (Zhu et al., 2012).
Aplicaciones Científicas De Investigación
Asymmetric Synthesis
The compound has been utilized in the asymmetric synthesis of specific hydroxymethyl-naphthalene derivatives. This process involves the configurationally unstable biaryl lactone and is significant in the field of organic synthesis and medicinal chemistry (Bringmann et al., 2003).
Antituberculosis Activity
A derivative of the compound has shown promising antituberculosis activity. Specifically, a 1-(2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol derivative exhibited high antituberculosis activity and is in the final stages of clinical trials (Omel’kov et al., 2019).
Mast Cell-Stabilising and Anti-Allergic Properties
Certain 1,2,3,4-tetrahydro-1-naphthalenol derivatives related to this compound have been synthesized and shown to exhibit mast cell-stabilising and anti-allergic properties. This discovery is crucial for the development of new treatments for allergic and inflammatory conditions (Barlow et al., 2011).
Fluorescence and Biological Activity
The compound has applications in the field of fluorescence and biological activity. A precursor was synthesized and utilized to create a tridentate Schiff base ligand type ONO. This ligand and its complexes with CrIII, CoII, NiII, and CdII ions were characterized for their biological activity and fluorescence properties. These properties indicate potential applications in biochemistry and molecular biology (Hasan, 2017).
Optical Applications
The compound has been involved in the synthesis of new azo dyes for use in polarizing films. These synthesized azo dyes, based on Density Functional Theory studies, showed potential for optoelectronic applications and were used to develop polarizing films for UV and visible regions of the spectrum (Shahab et al., 2016).
Adsorption Studies
Adsorption behavior studies involving 1- and 2-naphthol species on Ag colloidal nanoparticles were conducted. These studies are essential for understanding the interaction of organic compounds with metal surfaces, with implications in material science and environmental chemistry (Andronie et al., 2014).
Propiedades
Número CAS |
1320-06-5 |
|---|---|
Nombre del producto |
2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]- |
Fórmula molecular |
C26H24N4O |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
1-[[4-[(2,3-dimethylphenyl)diazenyl]-2,3-dimethylphenyl]diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C26H24N4O/c1-16-8-7-11-22(17(16)2)27-28-23-13-14-24(19(4)18(23)3)29-30-26-21-10-6-5-9-20(21)12-15-25(26)31/h5-15,31H,1-4H3 |
Clave InChI |
HJAYEODIXUYVIC-LTFAAIOASA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)C)N=NC2=CC(=C(C=C2C)N/N=C/3\C(=O)C=CC4=CC=CC=C43)C |
SMILES |
CC1=C(C(=CC=C1)N=NC2=C(C(=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C)C)C |
SMILES canónico |
CC1=C(C(=CC=C1)N=NC2=C(C(=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C)C)C |
Sinónimos |
1-[[4-[(Dimethylphenyl)azo]dimethylphenyl]azo]-2-naphthalenol; C.I. Solvent Red 27 (7CI,8CI); Oil Red O (6CI); Aizen SOT Red 2; C.I. 26125; D and C Red No. 18; Fat Red 5B; Fat Red 5B02; Oil Red 5303; Oil Red 5B; Oil Red 6B; Oil Red OS; Orient Oil Red |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



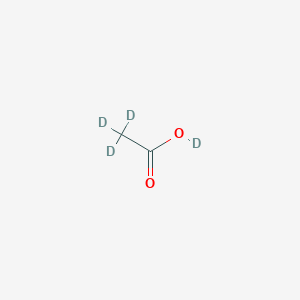
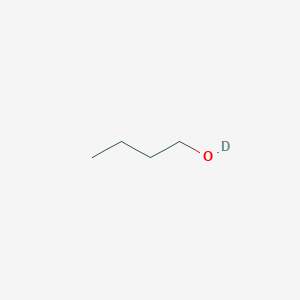
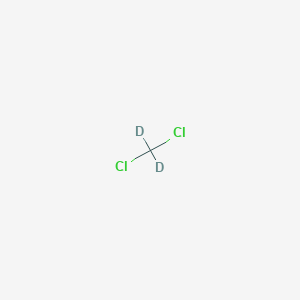
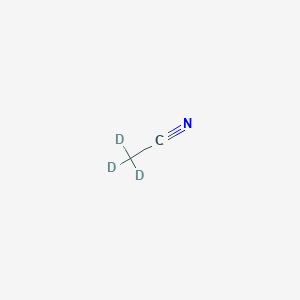
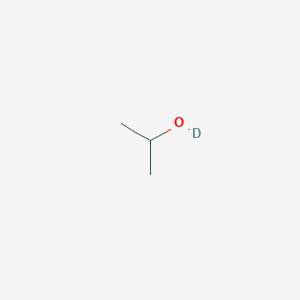
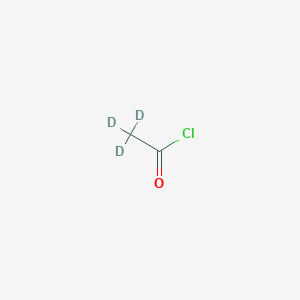
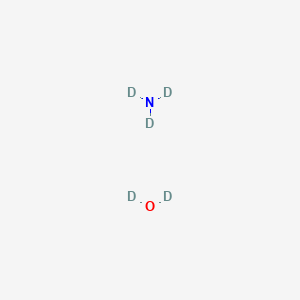
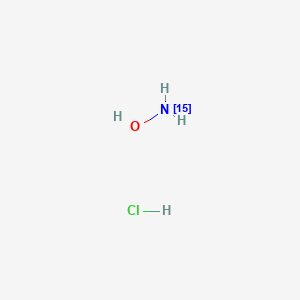
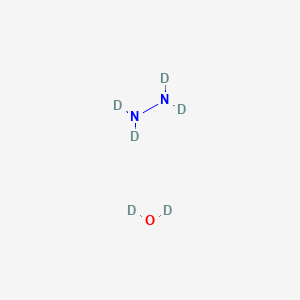
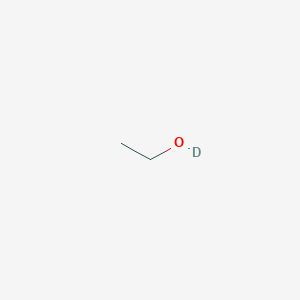
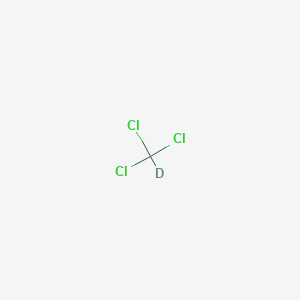
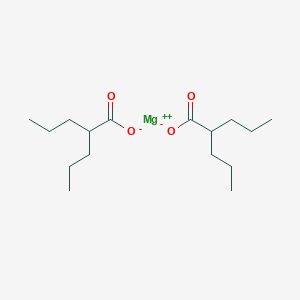
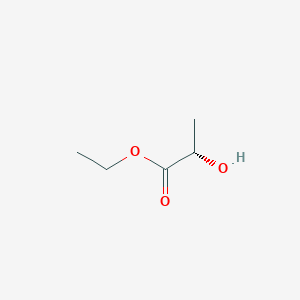
![2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B32949.png)